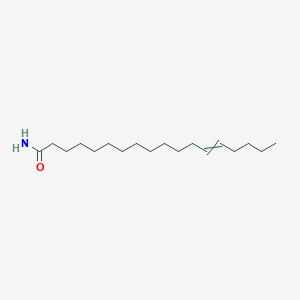
Octadec-13-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-13-enamide: is an organic compound belonging to the class of fatty acid amides. It is characterized by a long hydrocarbon chain with a double bond at the 13th position and an amide functional group at the terminal end. This compound is known for its hydrophobic nature and is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: One of the methods to synthesize Octadec-13-enamide involves the electrophilic activation of amides.
Fe-assisted Regioselective Oxidative Desaturation of Amides: Another method involves the Fe-assisted regioselective oxidative desaturation of amides.
Industrial Production Methods: Industrial production of this compound often involves the use of oil-in-water microemulsions for encapsulating the hydrophobic molecule. This method utilizes oleic acid and soybean oil as the oil phase, while mixtures of laureth-5-carboxylic acid and 2-propanol are used for stabilization . This allows for the production of stable aqueous-based formulations with enhanced bioavailability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadec-13-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amides by hydrogenation of the double bond.
Substitution: Substitution reactions can occur at the amide nitrogen or at the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadec-13-enamide is used as a building block in organic synthesis due to its reactivity and structural properties. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its hydrophobic nature allows it to interact with lipid bilayers and influence cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs .
Industry: this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in creams, lotions, and other skincare products .
Wirkmechanismus
The mechanism of action of Octadec-13-enamide involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific molecular targets such as enzymes and receptors, altering their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
9-Octadecenamide: Similar to Octadec-13-enamide but with the double bond at the 9th position.
Elaidamide: A trans isomer of oleamide with a double bond at the 9th position.
Ceramide-like Molecules: Compounds with similar hydrophobic properties and amide functional groups.
Uniqueness: this compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and industrial applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
207512-05-8 |
|---|---|
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
octadec-13-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H2,19,20) |
InChI-Schlüssel |
OWOIMEMRPJDTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


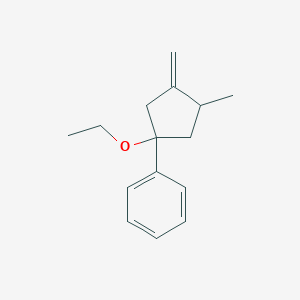
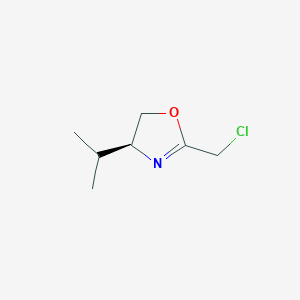
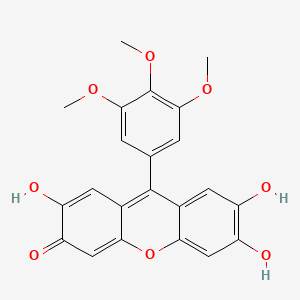
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
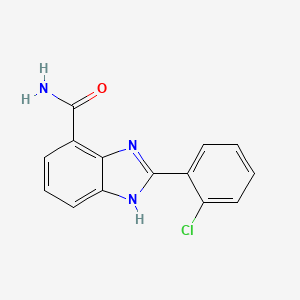
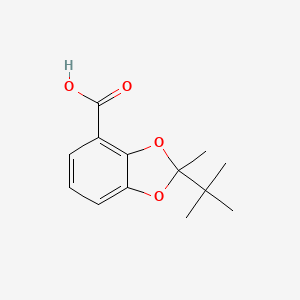
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
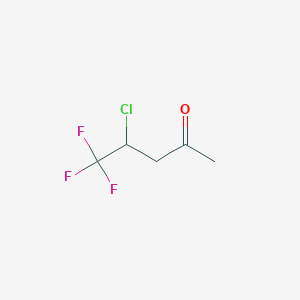
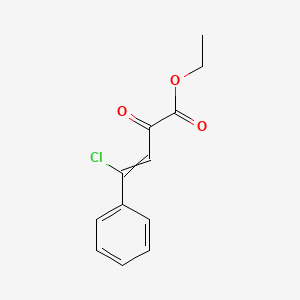
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

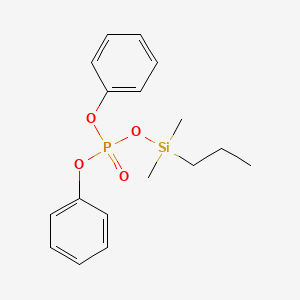
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
